Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Description
Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 78267-15-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₃NO₃S
- Molecular Weight : 263.31 g/mol
- Melting Point : 147-149°C
- Boiling Point : 402.2±45.0 °C (predicted)
- Density : 1.364±0.06 g/cm³ (predicted)
- pKa : -2.54±0.20 (predicted)
Research indicates that this compound exhibits significant anti-tumor and antimicrobial properties:
-
Anti-tumor Activity :
- In studies involving human promyelocytic leukemia HL-60 cells, the compound demonstrated a cytotoxic concentration (CC50) of approximately 23.5 µM, significantly reducing cell proliferation and inducing apoptosis in a concentration-dependent manner .
- The mechanism involves the activation of caspase-3, upregulation of pro-apoptotic proteins such as Bax, and downregulation of anti-apoptotic proteins like Bcl-2. This leads to an increase in intracellular calcium levels and reactive oxygen species (ROS), ultimately affecting mitochondrial membrane potential .
-
Antimicrobial Activity :
- Preliminary studies have suggested that derivatives of thiophene compounds, including ethyl 2-anilino derivatives, exhibit antibacterial properties against various gram-positive bacteria . The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or function.
Case Study 1: Anti-leukemic Effects
A study published in MDPI highlighted the effects of ethyl 2-anilino derivatives on HL-60 cells. The compound was shown to:
- Induce apoptosis by increasing the sub-G1 phase population in cell cycle analysis.
- Activate caspase pathways leading to programmed cell death.
The study concluded that these compounds could serve as promising candidates for developing anti-leukemia therapeutics .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial efficacy of thiophene derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones when tested using the agar-well diffusion method, suggesting that ethyl 2-anilino derivatives could be effective in treating bacterial infections .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃NO₃S |
Molecular Weight | 263.31 g/mol |
Melting Point | 147–149 °C |
Boiling Point | 402.2 ± 45 °C (predicted) |
Density | 1.364 ± 0.06 g/cm³ (predicted) |
pKa | -2.54 ± 0.20 (predicted) |
Properties
IUPAC Name |
ethyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMOPMXQAVHCTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326944 |
Source
|
Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78267-15-9 |
Source
|
Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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